molecular formula C12H20ClN B15002306 N-(2-chloroethyl)adamantan-2-amine hydrochloride

N-(2-chloroethyl)adamantan-2-amine hydrochloride

Cat. No.: B15002306
M. Wt: 213.75 g/mol
InChI Key: IGKRHQNPRADDCR-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)adamantan-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)adamantan-2-amine hydrochloride typically involves the reaction of adamantan-2-amine with 2-chloroethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)adamantan-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiols, and secondary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of N-(2-substituted ethyl)adamantan-2-amines.

    Oxidation: Formation of N-(2-chloroethyl)adamantan-2-amine N-oxide.

    Reduction: Formation of N-(2-ethyl)adamantan-2-amine.

Scientific Research Applications

N-(2-chloroethyl)adamantan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)adamantan-2-amine hydrochloride involves its ability to alkylate DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloroethyl)adamantan-2-amine hydrochloride is unique due to its adamantane backbone, which imparts rigidity and stability to the molecule. This structural feature can enhance the compound’s binding affinity and specificity for its molecular targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

N-(2-chloroethyl)adamantan-2-amine

InChI

InChI=1S/C12H20ClN/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,1-7H2

InChI Key

IGKRHQNPRADDCR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCCl

Origin of Product

United States

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